REACTION_CXSMILES
|
[OH:1][C:2]1C(C(O)=O)=CC([N+]([O-])=O)=CN=1.Cl[C:15]1[C:20]([C:21](Cl)=[O:22])=[CH:19][C:18]([N+:24]([O-:26])=[O:25])=[CH:17][N:16]=1.[CH3:27][OH:28]>>[CH3:2][O:1][C:15]1[C:20]([C:21]([O:28][CH3:27])=[O:22])=[CH:19][C:18]([N+:24]([O-:26])=[O:25])=[CH:17][N:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1C(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C(=O)Cl)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1C(=O)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |